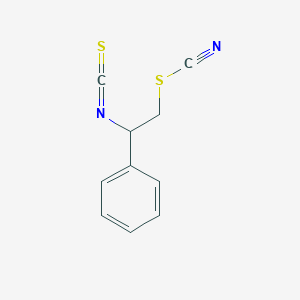
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (R-S-C≡N) attached to a phenylethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester typically involves the reaction of phenylethylamine with thiophosgene or phenyl chlorothionoformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NCS} + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Preparation of Reactants: Phenylethylamine and thiophosgene are prepared and purified.
Reaction: The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the phenylethyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a phenylethyl group.
Allyl isothiocyanate: Contains an allyl group instead of a phenylethyl group.
Uniqueness
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is unique due to the presence of both the phenylethyl and isothiocyanate groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60211-94-1 |
|---|---|
Molekularformel |
C10H8N2S2 |
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
(2-isothiocyanato-2-phenylethyl) thiocyanate |
InChI |
InChI=1S/C10H8N2S2/c11-7-14-6-10(12-8-13)9-4-2-1-3-5-9/h1-5,10H,6H2 |
InChI-Schlüssel |
OUIODTSFAXIGMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CSC#N)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)

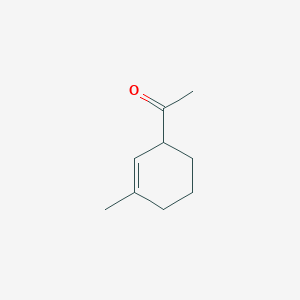
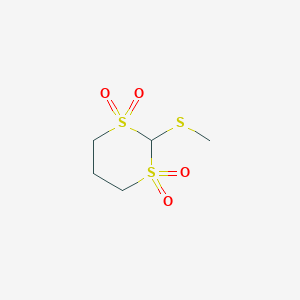
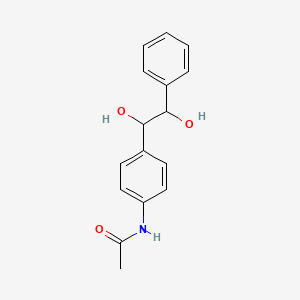

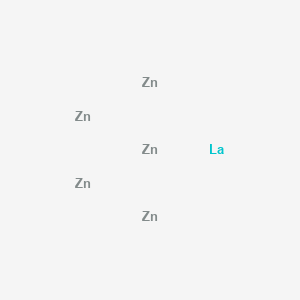
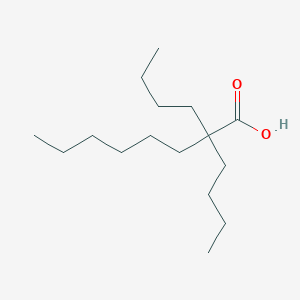

![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
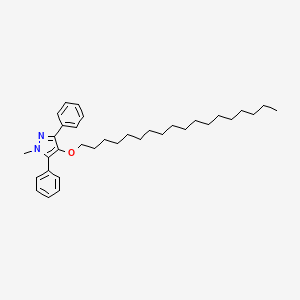
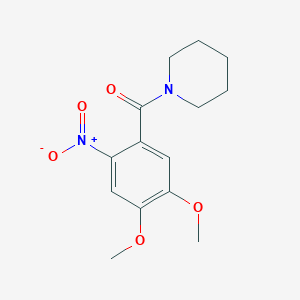
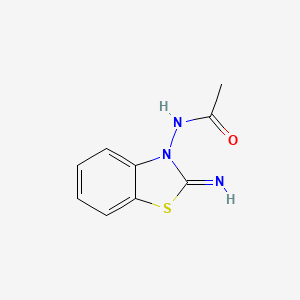
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
